molecular formula C20H30O4 B190950 Deoxyandrographolide CAS No. 79233-15-1

Deoxyandrographolide

Cat. No.: B190950
CAS No.: 79233-15-1
M. Wt: 334.4 g/mol
InChI Key: DAXSYTVXDSOSIE-HNJRGHQBSA-N
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Scientific Research Applications

Safety and Hazards

Deoxyandrographolide is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

There is ongoing research into the potential uses of Deoxyandrographolide and related compounds. For instance, there is interest in their potential antiviral properties . Additionally, research is being conducted into the use of nanoparticulate delivery systems for these compounds . These areas represent potential future directions for research into this compound.

Biochemical Analysis

Biochemical Properties

Deoxyandrographolide interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to have immunomodulatory effects . It is also known to interact with histone deacetylase 1 (HDAC1), a key enzyme involved in gene expression and cellular function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to restrain aging biomarkers such as p16, p21, γH2A.X, and p53 in in vitro and in vivo blood co-culture studies . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It shows good affinity with HDAC1, enhancing the protein expression of HDAC1 in the angiotensin II-induced senescence process by inhibiting its ubiquitination degradation . This interaction with HDAC1 suggests a potential mechanism of action for this compound’s effects.

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have significant effects on cellular function in laboratory settings. It restrains aging biomarkers, such as p16, p21, γH2A.X, and p53

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that it can modulate glucose metabolism . Detailed information about the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized from andrographolide through various chemical reactions. One common method involves the acetylation of andrographolide using acetic anhydride and zinc chloride to produce 3,14,19-O-triacetyl andrographolide, which is then deacetylated to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves and stems of Andrographis paniculata. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Deoxyandrographolide is compared with other diterpenoid compounds derived from Andrographis paniculata:

Uniqueness: this compound is unique due to its specific molecular targets and pathways, which contribute to its diverse biological activities. Its ability to modulate HDAC1 and other key proteins makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXSYTVXDSOSIE-HNJRGHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616868
Record name 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79233-15-1
Record name 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyandrographolide
Reactant of Route 2
Deoxyandrographolide
Reactant of Route 3
Deoxyandrographolide
Reactant of Route 4
Deoxyandrographolide
Reactant of Route 5
Deoxyandrographolide
Reactant of Route 6
Deoxyandrographolide

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